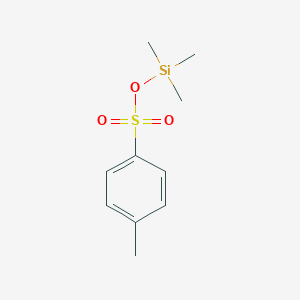

Trimethylsilyl p-toluenesulphonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Trimethylsilyl p-toluenesulphonate is a useful research compound. Its molecular formula is C10H16O3SSi and its molecular weight is 244.38 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Silylation of Functional Groups

Trimethylsilyl p-toluenesulphonate is predominantly used for the trimethylsilylation of alcohols, amines, and carboxylic acids. This process enhances the volatility and thermal stability of these compounds, making them more amenable to gas chromatography (GC) analysis.

Table 1: Common Functional Groups Silylated by this compound

| Functional Group | Product Type | Reaction Conditions |

|---|---|---|

| Alcohols | TMS ethers | Pyridine, 60°C |

| Amines | N-TMS derivatives | Pyridine, 60°C |

| Carboxylic Acids | TMS esters | Pyridine, 60°C |

Case Study: Derivatization for GC Analysis

A study demonstrated the use of this compound for the derivatization of steroids from urine samples. The method involved methoxylamine treatment followed by silylation, allowing for effective separation and analysis via GC. The results indicated improved detection limits and resolution compared to non-derivatized samples .

Gas Chromatography (GC)

The compound is widely employed in GC for analyzing polar compounds that are otherwise difficult to volatilize. By converting these compounds into their silylated forms, analysts can achieve better separation and quantification.

Table 2: Applications in GC Analysis

| Analyte Type | Application | Reference |

|---|---|---|

| Amino Acids | Serum analysis | |

| Steroids | Clinical inspection | |

| Uric Acids | Metabolic studies |

One-Pot Reactions

This compound has been utilized in one-pot synthesis reactions to create complex structures such as 2-methylfurans from propargyl acetates. This method showcases its role in facilitating multi-step reactions efficiently .

Table 3: One-Pot Synthesis Example

| Reactants | Product | Conditions |

|---|---|---|

| 3-(Trimethylsilyl)propargyl Acetates + Ketones | 2-Methylfurans | Room temperature, TMSOTf + Et3N |

Preparation of Sulfonium Salts

This compound serves as a precursor in synthesizing triarylsulfonium salts, which are important intermediates in the production of photoinitiators for polymerization processes . This application highlights its significance in materials science.

Analyse Des Réactions Chimiques

Mechanistic Insights

Trimethylsilyl p-toluenesulphonate acts as a photoacid generator and has been studied for its behavior under different conditions. For instance, in deaerated solutions, it can lead to the formation of p-toluenesulfinic acid, while under oxygenated conditions, it yields p-toluenesulfonic acid (PTSA) as a major product. This behavior highlights its dual functionality in facilitating both acid-catalyzed reactions and nucleophilic substitutions .

Comparative Reactivity

A comparative analysis of the leaving group ability among various sulfonates shows that this compound exhibits reactivity comparable to triflates but is less reactive than mesylates. This positions TMSOTf as a valuable reagent in scenarios where milder conditions are required .

Mechanistic Pathways

The following pathways illustrate the transformation mechanisms involving this compound:

-

Formation of Enols : TMSOTf facilitates the formation of enols from carbonyl compounds.

-

Nucleophilic Substitution : The activated substrate undergoes nucleophilic attack leading to product formation.

-

Acid-Catalyzed Cyclization : Generated acids from TMSOTf promote cyclization processes in various substrates.

Propriétés

Numéro CAS |

17872-98-9 |

|---|---|

Formule moléculaire |

C10H16O3SSi |

Poids moléculaire |

244.38 g/mol |

Nom IUPAC |

trimethylsilyl 4-methylbenzenesulfonate |

InChI |

InChI=1S/C10H16O3SSi/c1-9-5-7-10(8-6-9)14(11,12)13-15(2,3)4/h5-8H,1-4H3 |

Clé InChI |

GDEWVMDXPUXBKU-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O[Si](C)(C)C |

SMILES canonique |

CC1=CC=C(C=C1)S(=O)(=O)O[Si](C)(C)C |

Key on ui other cas no. |

17872-98-9 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.